molecular formula C13H12BrNO2 B8155557 methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate

methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate

Cat. No.: B8155557
M. Wt: 294.14 g/mol
InChI Key: ZNKCXIIGYSWMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate is a brominated indole derivative featuring a cyclopropyl group at the 1-position, a bromine atom at the 6-position, and a methyl ester at the 4-position. Indole derivatives are critical in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The bromine atom enhances electron-withdrawing effects, influencing reactivity, while the methyl ester group contributes to solubility and bioavailability .

Properties

IUPAC Name

methyl 6-bromo-1-cyclopropylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-17-13(16)11-6-8(14)7-12-10(11)4-5-15(12)9-2-3-9/h4-7,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKCXIIGYSWMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC(=C1)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohols.

    Oxidation: Oxidized indole derivatives.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropyl group may enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 1-Position Substituents: Cyclopropyl: Introduces steric rigidity and resistance to oxidative metabolism compared to isopropyl or sec-butyl . Methyl: Minimal steric hindrance, favoring interactions with flat binding pockets .
  • Bromine and Ester Positioning :

    • Bromine at the 6-position (vs. 4-position in ) creates distinct electron-withdrawing effects, altering the indole ring’s electron density and reactivity .
    • Ester groups at the 4-position (vs. 6-position) may influence hydrogen-bonding patterns in biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.